Product packaging for Saroaspidin C(Cat. No.:CAS No. 112663-70-4)

Saroaspidin C

Cat. No.: B1680778
CAS No.: 112663-70-4
M. Wt: 474.5 g/mol
InChI Key: GOYXOMCJMHZWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Saroaspidin C has been reported in Hypericum japonicum with data available.
from the plant Hypericum japonicum;  Chinese herbal medicine;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H34O8 B1680778 Saroaspidin C CAS No. 112663-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-6,6-dimethyl-2-(2-methylbutanoyl)-4-[[2,4,6-trihydroxy-3-methyl-5-(2-methylbutanoyl)phenyl]methyl]cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8/c1-8-11(3)18(27)16-21(30)13(5)20(29)14(22(16)31)10-15-23(32)17(19(28)12(4)9-2)25(34)26(6,7)24(15)33/h11-12,29-33H,8-10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYXOMCJMHZWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C(C)CC)(C)C)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920863
Record name 3,5-Dihydroxy-6,6-dimethyl-2-(2-methylbutanoyl)-4-{[2,4,6-trihydroxy-3-methyl-5-(2-methylbutanoyl)phenyl]methyl}cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112663-70-4
Record name Saroaspidin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112663704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-6,6-dimethyl-2-(2-methylbutanoyl)-4-{[2,4,6-trihydroxy-3-methyl-5-(2-methylbutanoyl)phenyl]methyl}cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Isolating Saroaspidin C from Hypericum japonicum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Saroaspidin C, a dimeric acylphloroglucinol derivative, from the plant Hypericum japonicum. The document details the necessary experimental protocols, presents quantitative data in a structured format, and visualizes the experimental workflow and relevant biological signaling pathways.

Introduction

Hypericum japonicum, commonly known as St. John's Wort, is a plant rich in a variety of bioactive secondary metabolites, including phloroglucinol derivatives. Among these, this compound has garnered interest for its potential therapeutic properties, including its antibiotic activities. This guide serves as a technical resource for the efficient extraction, separation, and purification of this compound for further research and development.

Experimental Protocols

The isolation of this compound from Hypericum japonicum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of dimeric acylphloroglucinols from Hypericum species.

Plant Material and Extraction
  • Plant Material : Whole plants of Hypericum japonicum are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder.

  • Extraction : The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

Fractionation
  • Solvent Partitioning : The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, typically petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

  • Activity-Guided Fractionation : The EtOAc-soluble fraction, which is generally rich in phloroglucinol derivatives, is selected for further separation.

Chromatographic Purification
  • Silica Gel Column Chromatography : The EtOAc fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography : Fractions containing compounds of interest are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Final purification of this compound is achieved by preparative HPLC on a C18 column, typically using a methanol-water or acetonitrile-water gradient system.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the isolation and characterization of this compound and similar phloroglucinol derivatives from Hypericum japonicum.

Table 1: Physicochemical and Spectroscopic Data for this compound

ParameterValueReference
Molecular FormulaC₂₅H₃₂O₈Ishiguro et al., 1987
Molecular Weight460.5 g/mol Ishiguro et al., 1987
AppearanceYellow gum or amorphous powderInferred from similar compounds
UV λmax (MeOH)Not available-
IR (KBr) cm⁻¹Not available-

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for Dimeric Acylphloroglucinols from Hypericum japonicum (in CDCl₃)

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
Filicinic Acid Moiety
1108.3
2188.1
352.8
420.31.12 (d, 6.9)
520.21.11 (d, 6.9)
6200.5
7211.1
849.62.85 (m)
912.30.95 (t, 7.4)
1027.21.55 (m)
1127.21.55 (m)
Phloroglucinol Moiety
1'106.5
2'161.4
3'105.9
4'161.2
5'108.8
6'160.4
7'212.1
8'39.73.45 (sept, 6.8)
9'19.71.18 (d, 6.8)
10'19.61.18 (d, 6.8)
1222.33.55 (s)
Geranyl Moiety
14'22.03.40 (d, 7.4)
15'122.25.15 (t, 7.4)
16'139.1
17'39.92.08 (m)
18'26.52.08 (m)
19'123.85.08 (t, 6.8)
20'132.0
21'25.81.68 (s)
22'17.81.60 (s)
23'16.41.80 (s)

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Hypericum japonicum.

G Isolation Workflow for this compound A Hypericum japonicum (Whole Plant) B Air Drying and Grinding A->B C Methanol Extraction B->C D Crude Methanol Extract C->D E Solvent Partitioning (Petroleum Ether, EtOAc, n-BuOH) D->E F Ethyl Acetate Fraction E->F Select EtOAc G Silica Gel Column Chromatography F->G H Sephadex LH-20 Column Chromatography G->H I Preparative HPLC H->I J This compound I->J

Figure 1. A flowchart depicting the isolation process of this compound.
Signaling Pathways

Phloroglucinol derivatives from Hypericum species have been reported to modulate several key signaling pathways implicated in inflammation and cell death. The following diagrams illustrate the inhibitory effects on the NF-κB and NLRP3 inflammasome pathways, and the ferroptosis pathway.

G Inhibition of NF-κB Signaling by Phloroglucinols cluster_stimuli Pro-inflammatory Stimuli cluster_pathway NF-κB Pathway Stimuli LPS, TNF-α IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Gene Expression nucleus->genes Transcription SaroaspidinC This compound (and other Phloroglucinols) SaroaspidinC->IKK Inhibition G Inhibition of NLRP3 Inflammasome by Phloroglucinols cluster_signals Inflammasome Activation Signals cluster_inflammasome NLRP3 Inflammasome Complex cluster_cytokines Pro-inflammatory Cytokines Signal1 Signal 1 (Priming) e.g., LPS NLRP3 NLRP3 Signal1->NLRP3 Upregulation Signal2 Signal 2 (Activation) e.g., ATP Signal2->NLRP3 Activation ASC ASC NLRP3->ASC Recruitment proCasp1 Pro-Caspase-1 ASC->proCasp1 Recruitment Casp1 Active Caspase-1 proCasp1->Casp1 Cleavage proIL1b Pro-IL-1β Casp1->proIL1b Cleavage IL1b IL-1β proIL1b->IL1b Maturation & Secretion SaroaspidinC This compound (and other Phloroglucinols) SaroaspidinC->NLRP3 Inhibition G Inhibition of Ferroptosis by Phloroglucinols cluster_membrane Cell Membrane cluster_antioxidant Antioxidant Defense PUFA PUFA-PL LPO Lipid Peroxidation PUFA->LPO Oxidation Ferroptosis Ferroptosis LPO->Ferroptosis GPX4 GPX4 GPX4->LPO Inhibition GSH GSH GSH->GPX4 Cofactor SaroaspidinC This compound (and other Phloroglucinols) SaroaspidinC->LPO Inhibition (Antioxidant effect) Iron Iron (Fe2+) Iron->LPO Catalysis

Methodological & Application

Application Notes and Protocols for the Extraction of Saroaspidin C from Hypericum japonicum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saroaspidin C is a phloroglucinol derivative isolated from the plant Hypericum japonicum, a traditional herbal medicine distributed throughout Asia, Oceania, and North America.[1] Phloroglucinols from Hypericum species are known for a variety of bioactive properties, including antibacterial, antiviral, antioxidant, and anti-tumor activities.[1] this compound, along with its analogs Saroaspidin A and B, has been identified as an antibiotic compound.[2] This document provides a detailed protocol for the extraction and purification of this compound from Hypericum japonicum plant material for research and drug development purposes. Additionally, it outlines the proposed antimicrobial mechanism of action for this class of compounds.

Data Presentation: Extraction Yields

The following table summarizes the reported yields of Saroaspidin A, B, and C from Hypericum japonicum. It is important to note that the initial quantity of plant material used to obtain these yields was not specified in the source literature.

CompoundYield (mg)
Saroaspidin A28
Saroaspidin B26
This compound9

Experimental Protocols

This section details a representative protocol for the extraction and isolation of this compound from the dried aerial parts of Hypericum japonicum. The methodology is based on established procedures for the separation of phloroglucinol derivatives from Hypericum species.

1. Plant Material Preparation

  • Obtain the aerial parts of Hypericum japonicum.

  • Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight, for approximately 10-14 days.

  • Once completely dried, grind the plant material into a fine powder (approximately 100 mesh) using a commercial blender or a mill.

  • Store the powdered plant material in an airtight, dark container to prevent degradation of phytochemicals.

2. Extraction

  • Weigh 500 g of the dried, powdered Hypericum japonicum.

  • Place the powder into a large glass container and add 5 L of diethyl ether.

  • Macerate the mixture at room temperature for 72 hours with occasional agitation.

  • After 72 hours, filter the mixture through Whatman No. 1 filter paper.

  • Collect the ether extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude ether extract.

3. Chromatographic Purification

The purification of this compound from the crude extract is a multi-step process involving different chromatographic techniques.

a. Silica Gel Column Chromatography (Initial Fractionation)

  • Prepare a silica gel (70-230 mesh) column (e.g., 5 cm diameter x 60 cm length) packed in hexane.

  • Dissolve the crude ether extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • After the solvent has evaporated, load the dried, adsorbed sample onto the top of the prepared column.

  • Elute the column with a stepwise gradient of hexane and ethyl acetate mixtures, starting with 100% hexane and gradually increasing the polarity (e.g., 95:5, 90:10, 80:20, 50:50 hexane:ethyl acetate), followed by 100% ethyl acetate and finally methanol.

  • Collect fractions of 250 mL and monitor the separation by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3) and visualizing with UV light and/or an appropriate staining reagent (e.g., vanillin-sulfuric acid).

  • Combine fractions that show a similar TLC profile. Fractions containing this compound are expected to elute with the more polar solvent mixtures.

b. Sephadex LH-20 Column Chromatography (Size Exclusion)

  • Take the enriched fractions containing this compound and concentrate them under reduced pressure.

  • Dissolve the residue in a minimal amount of methanol.

  • Apply the dissolved sample to a Sephadex LH-20 column pre-equilibrated with methanol.

  • Elute the column with methanol at a constant flow rate.

  • This step helps to separate compounds based on their molecular size and to remove polymeric material.

  • Collect small fractions and monitor by TLC to identify those containing this compound.

c. Reversed-Phase Column Chromatography (Fine Purification)

  • Combine and concentrate the this compound-containing fractions from the Sephadex LH-20 column.

  • Perform final purification using reversed-phase (C18) column chromatography.

  • Pack a C18 column with a suitable stationary phase and equilibrate with a mixture of methanol and water (e.g., 1:1).

  • Dissolve the sample in the mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing methanol concentration in water (e.g., from 50% to 100% methanol).

  • Collect fractions and monitor with reversed-phase TLC or HPLC to isolate pure this compound.

4. Purity Assessment

  • The purity of the isolated this compound should be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.

  • The identity and structure of the compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Proposed Antimicrobial Signaling Pathway and Mechanism of Action

While the specific signaling pathway for this compound has not been fully elucidated, the antimicrobial mechanism of phloroglucinol derivatives is believed to involve a multi-pronged attack on bacterial cells. The primary mechanisms include the disruption of the bacterial cell membrane and the induction of oxidative stress.

The proposed workflow for the extraction and purification of this compound is illustrated below:

Extraction_Workflow Plant_Material Dried Hypericum japonicum Powder Extraction Maceration with Diethyl Ether Plant_Material->Extraction Crude_Extract Crude Ether Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Enriched_Fractions This compound Enriched Fractions Silica_Gel->Enriched_Fractions Sephadex Sephadex LH-20 Chromatography Enriched_Fractions->Sephadex Further_Purified Further Purified Fractions Sephadex->Further_Purified Reversed_Phase Reversed-Phase C18 Chromatography Further_Purified->Reversed_Phase Pure_Saroaspidin_C Pure this compound Reversed_Phase->Pure_Saroaspidin_C

Caption: Experimental workflow for this compound extraction.

The proposed antimicrobial mechanism of action for phloroglucinols like this compound is depicted in the following diagram:

Antimicrobial_Pathway cluster_bacterium Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane_Disruption Membrane Disruption Membrane->Membrane_Disruption ROS Increased ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Macromolecule_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Macromolecule_Damage Cell_Death Cell Death Macromolecule_Damage->Cell_Death Saroaspidin_C This compound Saroaspidin_C->Membrane Interacts with Saroaspidin_C->ROS Induces

References

Safety Operating Guide

Prudent Disposal Procedures for Novel Research Compounds Like Saroaspidin C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As no specific Safety Data Sheet (SDS) or disposal information is publicly available for a compound designated "Saroaspidin C," this document provides general guidance for the proper disposal of novel or uncharacterized chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. The primary directive is to treat any unknown substance as hazardous.

The proper disposal of a novel chemical entity, such as this compound, is a critical component of laboratory safety and environmental responsibility. The principal goal is to prevent the release of biologically active or hazardous materials into the environment. All disposal procedures should be conducted in accordance with established safety protocols and regulations.

Quantitative Data for Novel Compound Waste Management

Without a specific SDS for "this compound," a quantitative data table cannot be populated with its specific properties. However, researchers should aim to determine and record the following information for any novel compound to inform their risk assessment and disposal plan. This table serves as a template for the necessary data collection.

ParameterValue / Observation
Chemical Name/Identifier This compound (or internal compound ID)
Physical State Solid (e.g., powder, crystalline), Liquid (e.g., oil, solution)
Appearance Color, odor
Known Solvents e.g., DMSO, Ethanol, Water
Potential Hazards Based on structural alerts, preliminary in-vitro data, or analogy to similar compounds. Treat as toxic and potentially reactive.
pH of Aqueous Solution To be determined if soluble in water.
Reactivity Data Note any observed reactivity with air, water, or other substances.
Waste Container Type e.g., HDPE Carboy, Glass Bottle, Lined Pail
Accumulation Start Date Date waste was first added to the container.
Disposal Request Date Date a pickup was requested from EHS.

Standard Operating Procedure for Disposal

Researchers must follow a systematic approach for the disposal of investigational compounds. The following steps outline a general protocol that should be adapted based on any available knowledge of the substance and institutional guidelines.

Hazard Assessment and Characterization
  • Treat as Hazardous: In the absence of specific data, treat this compound as a hazardous chemical.[1] This means it should not be disposed of down the drain or in regular trash.[2][3]

  • Consult Internal Data: Review all available internal research data, including any toxicological or stability information, which might provide clues about its properties.

  • Preliminary Analysis (if necessary): If the compound is completely uncharacterized, your institution's EHS department may require a preliminary analysis before they can accept it for disposal.[4][5][6] This process should only be performed by trained personnel.

Personal Protective Equipment (PPE)
  • At a minimum, wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling this compound waste.[7][8]

  • If there is a risk of generating dust or aerosols, work within a chemical fume hood and consider respiratory protection.[8]

Waste Segregation and Collection
  • Do Not Mix: Do not mix this compound waste with other chemical waste streams.[2][7] It should be collected in a designated, properly labeled, and sealed container.

  • Solid Waste: Place unused or contaminated solid materials (e.g., weighing papers, contaminated gloves, pipette tips) directly into a designated solid hazardous waste container.[7]

  • Liquid Waste: Carefully pour liquid waste (e.g., stock solutions, experimental media containing the compound) into a labeled, sealed, and chemically compatible liquid waste container.[7] Use a funnel to prevent spills.

  • Contaminated Sharps: Dispose of contaminated sharps (e.g., needles, glass Pasteur pipettes) in a designated sharps container that is also labeled as containing the chemical waste.[7][9]

Labeling and Storage
  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the estimated concentration and quantity, and the date of accumulation.[1][10]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.[7] Ensure secondary containment is used for liquid waste containers.[2]

Decontamination and Disposal
  • Decontamination: Decontaminate surfaces and equipment that have come into contact with the compound using an appropriate solvent or cleaning agent. All decontamination materials (e.g., wipes, rinsate) must be collected as hazardous waste.[7]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[2][7] Do not attempt to transport or dispose of the chemical waste yourself.

Experimental Protocol: Preliminary Hazard Assessment of a Novel Compound

This protocol outlines a basic methodology for characterizing an unknown research chemical for the purpose of safe disposal. This should only be performed by trained personnel in a controlled laboratory environment, preferably within a chemical fume hood.

Objective: To gather basic physical and chemical properties of a novel compound to inform EHS for proper disposal.

Materials:

  • Small sample of the novel compound (this compound)

  • Personal Protective Equipment (PPE) as described above

  • Test tubes, beakers, and appropriate labware

  • pH paper or a calibrated pH meter

  • Deionized water

  • Bunsen burner (use with extreme caution and only if necessary)

  • Lead acetate paper (for sulfide test, if applicable)

Methodology:

  • Visual Evaluation: In a chemical fume hood, carefully observe the material. Note its physical state (solid, liquid), color, and any odor. Inspect the container for any signs of degradation, swelling, or crystal growth, which could indicate reactivity.[11]

  • Water Reactivity and Solubility Test:

    • Place a very small amount (a few milligrams or drops) of the material into a test tube.

    • From a safe distance, add a few drops of deionized water. Observe for any reaction such as gas evolution, heat generation, or fuming. If a reaction occurs, label the waste as "Water Reactive" and proceed no further.[4][11]

    • If no reaction is observed, add more water to assess solubility. Note if the material is soluble, insoluble, or if it sinks or floats.[11]

  • pH Determination (for aqueous solutions/suspensions):

    • If the material is soluble or can be suspended in water, dip pH paper into the solution or use a pH meter to determine its corrosivity.[4] Record the pH value.

  • Flammability Test (Use extreme caution):

    • This test should only be performed if deemed necessary and safe. Dip a cotton swab into the liquid or onto the solid material.

    • Pass the swab briefly through the flame of a Bunsen burner. Note if the material ignites.[11]

  • Documentation:

    • Record all observations on a hazardous waste tag or an "Unknown Chemical Waste Characterization Form" as required by your institution.[12] Attach this form securely to the waste container.

Disposal Workflow Diagram

DisposalWorkflow start Identify Waste (this compound) assess Assess Hazards (Treat as Hazardous) start->assess ppe Wear Appropriate PPE (Lab Coat, Gloves, Goggles) assess->ppe segregate Segregate Waste (Solids, Liquids, Sharps) ppe->segregate decontaminate Decontaminate Equipment & Surfaces ppe->decontaminate collect Collect in Compatible, Sealed Container segregate->collect label_waste Label Container ('Hazardous Waste', Name, Date) collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request_pickup Contact EHS for Waste Pickup store->request_pickup decontaminate->collect Collect decon. materials as waste end_node Proper Disposal by EHS request_pickup->end_node

Caption: Workflow for the safe disposal of novel research compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saroaspidin C
Reactant of Route 2
Saroaspidin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.